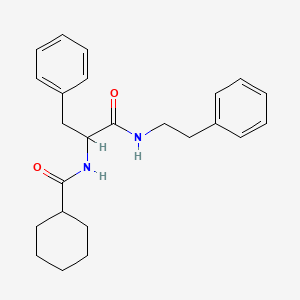
Nalpha-(cyclohexylcarbonyl)-N-(2-phenylethyl)phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The structure of this compound includes a cyclohexylformamido group, a phenyl group, and a phenylethyl group, making it a complex molecule with significant pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes include:
Reductive Amination: This involves the reaction of aniline with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated analogs, while reduction can produce amine derivatives.
Scientific Research Applications
2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and resulting in analgesia. The molecular pathways involved include the activation of G-protein coupled receptors and the modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A well-known synthetic opioid with a similar core structure.
Ocfentanil: An ortho-fluorinated analog of fentanyl.
Cyclopropylfentanyl: Another fentanyl analog with a cyclopropyl group.
Uniqueness
2-(CYCLOHEXYLFORMAMIDO)-3-PHENYL-N-(2-PHENYLETHYL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its cyclohexylformamido group, in particular, may influence its binding affinity and efficacy at opioid receptors.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[1-oxo-3-phenyl-1-(2-phenylethylamino)propan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H30N2O2/c27-23(21-14-8-3-9-15-21)26-22(18-20-12-6-2-7-13-20)24(28)25-17-16-19-10-4-1-5-11-19/h1-2,4-7,10-13,21-22H,3,8-9,14-18H2,(H,25,28)(H,26,27) |
InChI Key |
DGCVIXNPVXPQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11455918.png)
![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11455920.png)
![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11455929.png)
![4-methyl-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B11455939.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B11455946.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(dimethylamino)benzamide](/img/structure/B11455951.png)
![2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11455958.png)
![3,4,5-trimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11455961.png)
![N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11455963.png)
![9-(4-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11455966.png)
![3-{[4-(2-aminoethyl)-1H-1,2,3-triazol-1-yl]methyl}benzonitrile](/img/structure/B11455968.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11455976.png)
![2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}-1-phenylethanone](/img/structure/B11455989.png)
![3-(Piperidin-1-yl)-2H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinolin-1-one](/img/structure/B11455990.png)
